

pharmacokinetics and pharmacodynamics of Ulixertinib

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ulixertinib

CAS No.: 869886-67-9

Cat. No.: S548778

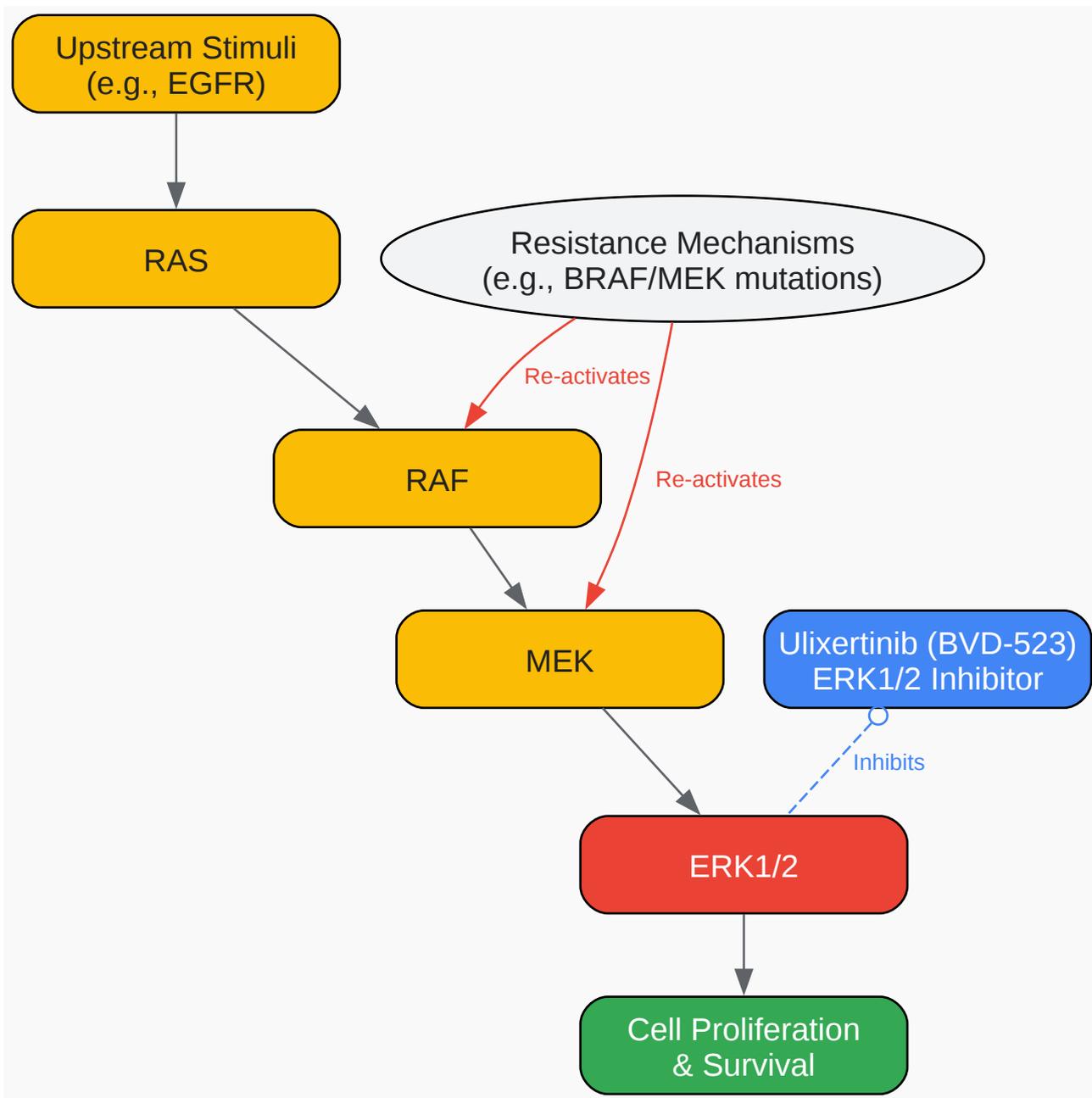
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Mechanism of Action and Pharmacodynamics

Ulixertinib directly targets the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are central components in the MAPK signaling cascade.

- **Target and Selectivity:** **Ulixertinib** potently and selectively inhibits ERK1 and ERK2. Preclinical profiling indicates limited off-target activity, which is believed to contribute to its observed clinical tolerability profile [1].
- **Role in the MAPK Pathway:** The MAPK pathway, comprising the RAS-RAF-MEK-ERK signaling nodes, is frequently dysregulated in cancer. As the final step in this pathway, ERK activation is necessary for driving cell proliferation and survival. Inhibiting ERK directly is a strategic approach to overcome resistance that arises from upstream alterations (e.g., in BRAF or MEK) that reactivate the pathway [2] [1].
- **Evidence of Target Engagement:** Early clinical data provides evidence of on-target inhibition. In a phase 1 adult study, clinical activity was observed in patients with tumors harboring **NRAS hotspot mutations, BRAF V600, and non-V600 mutations**, including in those whose disease had progressed on prior BRAF/MEK inhibitor therapy [2] [1].

The diagram below illustrates **ulixertinib**'s strategic position in inhibiting the terminal node of the MAPK pathway.



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Ulixertinib inhibits the terminal ERK1/2 nodes to block MAPK signaling.

Pharmacokinetics (PK) Profile

The human PK profile of **ulixertinib** was successfully predicted using allometric scaling from animal data, demonstrating a predictable and favorable profile for oral dosing.

Preclinical PK and Human Prediction

A study in mice, rats, and dogs characterized **ulixertinib**'s PK to predict human parameters using allometric scaling [3].

- **Absorption and Bioavailability:** **Ulixertinib** is rapidly absorbed in mice and rats (T_{max}: 0.50-0.75 hours). Absolute oral bioavailability was high in mice and rats (>92%) but moderate in dogs (34%) [3].
- **Clearance and Volume of Distribution:** The drug demonstrated low to moderate clearance and a moderate volume of distribution across species [3].
- **Half-life:** The terminal half-life was relatively short, ranging from 1.0 to 2.5 hours across the animal species studied [3].

The table below summarizes the key preclinical intravenous PK parameters and the predicted human values.

PK Parameter	Mouse	Rat	Dog	Predicted Human Value
CL (mL/min/kg)	6.24	1.67	15.5	4.18 – 6.09 (BW method) [3]
V _{ss} (L/kg)	0.56	0.36	1.61	1.34 – 1.70 (Simple/BW method) [3]
t _{1/2} (hours)	1.0 – 2.5	1.0 – 2.5	1.0 – 2.5	-

CL = Clearance; V_{ss} = Volume of distribution at steady state; t_{1/2} = Half-life; BW = Brain weight correction factor [3].

Established Human Dosing

- **Adult RP2D:** The recommended Phase 2 dose in adults is **600 mg administered orally twice daily (BID)**. This was defined in the initial phase 1 dose-escalation and expansion study (NCT01781429) [2] [1].
- **Pediatric RP2D:** The recommended Phase 2 dose in pediatric patients is **260 mg/m²/dose (maximum 450 mg) orally BID**. This was established through the NCI-COG Pediatric MATCH trial, which found a higher dose level (350 mg/m²/dose) less tolerable [2] [1].

Clinical Development and Trial Design

Ulixertinib is under investigation in multiple clinical trials, with a focus on malignancies harboring MAPK pathway alterations.

Key Clinical Trials and Efficacy Signals

- **Initial Adult Phase 1 Study (NCT01781429)**: This trial established the adult RP2D and provided early evidence of clinical activity. **Partial responses were observed in 14% (11/81) of patients** with solid tumors in the expansion phase, including cases with NRAS and BRAF (V600 and non-V600) mutations. Activity was also noted in BRAF-mutant melanoma refractory to prior BRAF/MEK inhibitors [2].
- **Pediatric MATCH Trial (Arm J)**: This phase 2 basket trial assessed **ulixertinib** in children and young adults with refractory cancers harboring MAPK pathway alterations. While **no objective responses were observed**, three patients with BRAF-altered central nervous system tumors achieved **stable disease lasting over 6 months**, suggesting some biological activity. The 6-month progression-free survival rate was 37% [2].
- **Histiocytosis Application**: A small study reported by Memorial Sloan Kettering Cancer Center found that **four out of five patients** with histiocytosis (including Erdheim-Chester disease) benefited from **ulixertinib**, leading to an ongoing phase 2 trial [4].
- **Ongoing Phase 2 Trial (NCT04488003, BVD-523-ABC)**: This is a tumor-agnostic study for adults with advanced malignancies harboring **MEK or atypical BRAF alterations**. Part A is open-label, and Part B is a randomized comparison against physician's choice of treatment. The study has a Fast-Track designation from the FDA for specific BRAF mutations (G469A, L485W, L597Q) [5] [6].

Safety and Tolerability Profile

The safety profile of **ulixertinib** is characterized by manageable on-target toxicities.

- **Dose-Limiting Toxicities (DLTs)**: In the pediatric trial, DLTs included **fatigue, anorexia, rash, nausea, vomiting, diarrhea, dehydration, hypoalbuminemia, and hypernatremia**. The frequency of DLTs was higher at the 350 mg/m²/dose level, leading to the selection of 260 mg/m²/dose as the pediatric RP2D [2].
- **Common Adverse Events**: In adult studies, common treatment-related AEs included rash, diarrhea, and elevated AST/creatinine. However, the drug has demonstrated a **favorable tolerability profile** across a wide dose range (150 mg to 600 mg BID) [2] [1].

Methodologies for Key Experiments

For researchers designing related experiments, the following methodologies from the cited literature can serve as a reference.

Clinical Trial Response and Toxicity Assessment

The NCI-COG Pediatric MATCH trial (Arm J) provides a model for phase 2 evaluation of a targeted agent in a pediatric population [2].

- **Study Design:** The trial included an initial **dose-escalation cohort** to establish the RP2D before proceeding to the primary phase 2 cohort, a key design for first-in-pediatric agents.
- **DLT Evaluation:** During Cycle 1 (28 days), patients were required to receive at least **85% of the prescribed dose** to be evaluable for DLT. DLTs were defined separately for hematologic and non-hematologic toxicities per NCI CTCAE v5.0.
- **Response Assessment:** The **primary endpoint was objective response rate**. Tumor evaluations were conducted **every two cycles (every 8 weeks)**, with responses assessed using standard criteria (e.g., RECIST 1.1).

Pharmacokinetic Scaling from Preclinical to Clinical Data

The human PK prediction study offers a validated protocol for allometric scaling [3].

- **Allometric Scaling Methods:** Human intravenous PK parameters (Vss and CL) were predicted from animal data using **simple allometry and correction factors** like maximum life span potential (MLP) and brain weight (BW).
- **Oral Profile Simulation:** The human oral profile (AUC and Cmax) was simulated using pharmacokinetic data from dogs, which was found to predict the reported human profile with good confidence.

Conclusion for Researchers

Ulixertinib represents a strategically important development in targeting the MAPK pathway. Its value lies in its **high selectivity for ERK1/2** and potential to overcome resistance to upstream BRAF and MEK inhibitors. While clinical activity as a single agent has been limited, its **favorable tolerability profile and proven on-target effects** make it a strong candidate for combination therapy strategies. Future research

directions should focus on identifying predictive biomarkers of response and optimizing its use in rational combination regimens with other targeted agents.

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To cite this document: Smolecule. [pharmacokinetics and pharmacodynamics of Ulixertinib].

Smolecule, [2026]. [Online PDF]. Available at:

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